![molecular formula C11H13N3OS B1369178 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915921-66-3](/img/structure/B1369178.png)
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Synthesis of Potential Agonists for PPARδ/β
The compound is used in the synthesis of new potential agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β), which are involved in various metabolic processes including lipid metabolism, insulin sensitivity, and inflammation .
Medicine and Agriculture Applications
A chloro-substituted analog of the compound has shown promise in medicine and agriculture. It has exhibited pronounced antitumor activity and is being explored for its herbicidal properties .
Organic Synthesis Catalyst
The compound’s analogs are used as catalysts in demethylation reactions, which are valuable for the synthesis of m-aryloxy phenols. These reactions are enhanced by using hydrogen bromide and boron tribromide (BBr3) as catalysts .
properties
IUPAC Name |
5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-2-4-9(5-3-8)15-7-6-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBIUXOJDPFNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589698 | |
Record name | 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
915921-66-3 | |
Record name | 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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